tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both hydroxy and methylamino functional groups in the piperidine ring makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The hydroxy and methylamino groups are introduced through selective functionalization reactions. For example, hydroxylation can be achieved using oxidizing agents, while methylamination can be performed using methylamine under suitable conditions.
Protection and Deprotection Steps: The tert-butyl group is often introduced as a protecting group for the carboxylate functionality. This can be achieved using tert-butyl chloroformate in the presence of a base.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)
Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Nucleophiles: Various amines, thiols, and other nucleophilic species
Major Products
Oxidation: Conversion to carbonyl derivatives
Reduction: Regeneration of hydroxy derivatives
Substitution: Formation of new piperidine derivatives with different substituents
Scientific Research Applications
Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as a building block for the construction of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxy and methylamino groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The compound may also participate in covalent bonding with active site residues, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
1-Boc-piperidine-4-carboxaldehyde: An intermediate in the synthesis of various piperidine derivatives.
1-Boc-3-piperidone: Another piperidine derivative used in organic synthesis.
Uniqueness
Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride is unique due to the presence of both hydroxy and methylamino groups in the piperidine ring, which provides it with distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
2763749-40-0 |
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Molecular Formula |
C11H23ClN2O3 |
Molecular Weight |
266.8 |
Purity |
95 |
Origin of Product |
United States |
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